![molecular formula C16H10N2OS B2681713 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 651293-76-4](/img/structure/B2681713.png)
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Naphthalene Substitution: The naphthalene moiety is introduced via a Suzuki-Miyaura coupling reaction, where a naphthalen-2-yl boronic acid is coupled with a halogenated thieno[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized naphthalene derivatives with groups such as nitro, bromo, or alkyl.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an antitubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis. Additionally, it has potential anticancer properties, particularly against certain types of cancer cells.
作用机制
The mechanism of action of 5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one varies depending on its application:
Antimicrobial Activity: The compound likely disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes.
Antitubercular Activity: It may inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the naphthalene moiety but shares the thienopyrimidine core.
Naphthalen-2-yl derivatives: Compounds with a naphthalene moiety but different heterocyclic cores.
Uniqueness
5-(Naphthalen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of the thienopyrimidine core and the naphthalene moiety, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
5-naphthalen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c19-15-14-13(8-20-16(14)18-9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDNREGXVQZJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC4=C3C(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
![6-(azepane-1-sulfonyl)-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2681634.png)
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)
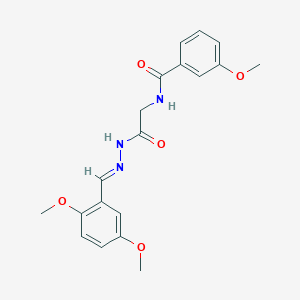
![2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide](/img/structure/B2681637.png)
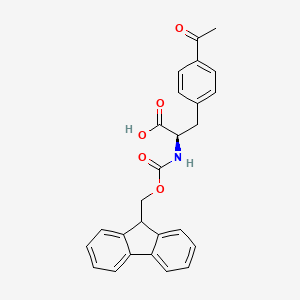
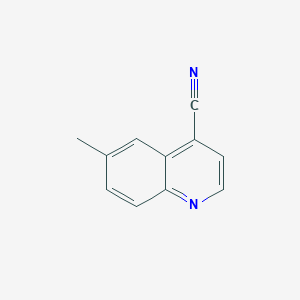
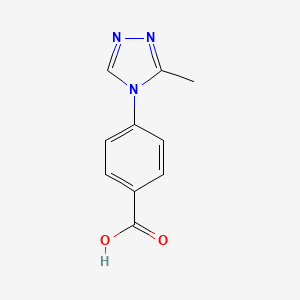
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)
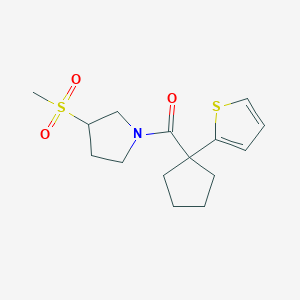
![2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2681647.png)
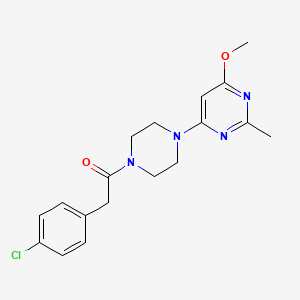
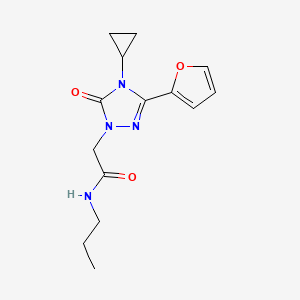
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2681652.png)
